3-Thiophenecarboxylic acid, 2-(methylsulfonyl)-
Overview
Description
“3-Thiophenecarboxylic acid, 2-(methylsulfonyl)-” is an organic compound with the molecular formula C6H6O4S2 . It has an average mass of 206.239 Da and a monoisotopic mass of 205.970749 Da .
Molecular Structure Analysis
The molecular structure of “3-Thiophenecarboxylic acid, 2-(methylsulfonyl)-” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a carboxylic acid group (-COOH) and a methylsulfonyl group (-SO2CH3) .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Thiophenecarboxylic acid, 2-(methylsulfonyl)-” include a molecular formula of C6H6O4S2, an average mass of 206.239 Da, and a monoisotopic mass of 205.970749 Da .Scientific Research Applications
Photochemical Degradation of Oil Components
Andersson and Bobinger (1996) studied the photochemical degradation in aqueous solutions of benzothiophenes, which are related to 3-Thiophenecarboxylic acid, 2-(methylsulfonyl)-. They found that these compounds undergo oxidation to carboxylic acids and subsequent thiophene ring opening, leading to sulfobenzoic acid as a product. This research is relevant for understanding the fate of oil components after oil spills in oceans (Andersson & Bobinger, 1996).
Synthetic Methodologies
Gong et al. (2019) developed a radical relay strategy for generating 3-(methylsulfonyl)benzo[b]thiophenes. This photoinduced sulfonylation offers an efficient method to synthesize methylsulfonyl-containing compounds under mild conditions (Gong et al., 2019).
Bheeter, Bera, and Doucet (2013) described a palladium-catalyzed direct regiospecific arylation process for thiophenes bearing SO2R substituents at C3, leading to various thiophene-3-sulfonic amides or esters (Bheeter, Bera, & Doucet, 2013).
Stephens, Price, and Sowell (1999) explored the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, which can be used in further chemical transformations to create 4-arylsulfonyl-3-carboxamidothiophenes (Stephens, Price, & Sowell, 1999).
Structural Studies
Ramazani et al. (2011) synthesized and studied the structure of a compound related to 2-thiophenecarboxylate using X-ray diffraction, confirming its structure through various spectroscopic methods (Ramazani et al., 2011).
Khusnutdinov et al. (2004) synthesized thiophenecarboxylic acid derivatives using a CCl4-CH3OH-catalyst system, highlighting the importance of catalyst choice in such reactions (Khusnutdinov et al., 2004).
Metallation and Chemical Reactions
Fattuoni et al. (2007) studied the metallation reactions of methylthio- and methylsulfonyl thiophenes, revealing insights into the complex chemistry of these sulfur-containing compounds (Fattuoni et al., 2007).
El-Sayed (1998) researched the reactions of thiophene-2-carboxanilides with chlorosulfonic acid, leading to a variety of sulfonyl chlorides and their derivatives, which are useful in synthesizing more complex molecules (El-Sayed, 1998).
Properties
IUPAC Name |
2-methylsulfonylthiophene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4S2/c1-12(9,10)6-4(5(7)8)2-3-11-6/h2-3H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSDARSWFCHOEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CS1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346118 | |
Record name | 3-Thiophenecarboxylic acid, 2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71154-33-1 | |
Record name | 2-(Methylsulfonyl)-3-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71154-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiophenecarboxylic acid, 2-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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